molecular formula C21H18ClFN2O4 B2616409 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-76-3

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2616409
CAS No.: 946247-76-3
M. Wt: 416.83
InChI Key: OBBYGIMTCYDVAL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydropyridine-3-carboxamide class, characterized by a pyridine core substituted with a 2-chloro-6-fluorobenzyl group at the 1-position, a 2-oxo moiety, and an N-linked 2,4-dimethoxyphenyl carboxamide at the 3-position. The 2,4-dimethoxy substitution on the phenyl ring likely enhances solubility and electronic interactions compared to simpler aryl groups.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4/c1-28-13-8-9-18(19(11-13)29-2)24-20(26)14-5-4-10-25(21(14)27)12-15-16(22)6-3-7-17(15)23/h3-11H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBYGIMTCYDVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. A common route includes the following steps:

    Formation of the 2-oxo-1,2-dihydropyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as an enamine or a β-keto ester.

    Introduction of the 2-chloro-6-fluorophenyl group: This step often involves a nucleophilic substitution reaction where a halogenated benzyl chloride reacts with the dihydropyridine core.

    Attachment of the 2,4-dimethoxyphenyl group: This is typically done via an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the dihydropyridine ring to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

    1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers.

    Unique Features: Unlike typical dihydropyridine derivatives used in cardiovascular medicine, this compound’s unique substitution pattern and functional groups may confer distinct biological activities and chemical reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituent at N-Phenyl Group Molecular Weight (g/mol) Notable Functional Groups
Target Compound: 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2,4-dimethoxyphenyl ~430.84* 2-Oxo, Cl, F, Dimethoxy
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () 4-Acetylphenyl ~426.84 Acetyl, Cl, F
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () 3-Methylphenyl ~400.84 Methyl, Cl, F
AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide () 2-Methoxyphenyl ~562.66 Cyano, Furyl, Thioether, Methoxy

*Calculated based on standard atomic weights.

Key Observations :

Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound introduces two electron-donating methoxy groups, which may improve binding affinity to aromatic receptors (e.g., kinases) compared to the 4-acetylphenyl (electron-withdrawing) and 3-methylphenyl (electron-neutral) analogs .

Pharmacological Implications: The chloro-fluoro substitution on the benzyl group (common in all analogs) suggests a role in steric hindrance or halogen bonding with biological targets. Dimethoxy and methoxy groups (target compound and AZ331) may improve blood-brain barrier penetration compared to non-polar substituents like methyl or acetyl .

Synthetic Complexity :

  • The target compound’s synthesis likely involves coupling a 2-chloro-6-fluorobenzyl halide with a pre-formed dihydropyridine-carboxamide core, similar to methods described for ’s furopyridine derivatives .

Research Findings and Trends

  • No direct potency data are provided, but structural analogs in these classes are often explored as kinase inhibitors .
  • : AZ331’s thioether and cyano groups are associated with prolonged half-lives in preclinical studies, though its furyl moiety may introduce metabolic liabilities .
  • : The use of DMF and coupling reagents (e.g., HATU) in synthesis highlights shared methodologies for constructing carboxamide-linked dihydropyridines .

Biological Activity

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound's structure includes:

  • A dihydropyridine core, which is known for its role in various biological activities.
  • Substituents including 2-chloro-6-fluorophenyl and 2,4-dimethoxyphenyl groups that may influence its pharmacological profile.

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. In a study evaluating various derivatives, certain compounds demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Dihydropyridine Derivatives

CompoundBacteria TestedMIC (μg/mL)
7bStaphylococcus aureus0.22
7bEscherichia coli0.25

Cytotoxicity and Selectivity

The cytotoxicity of the compound was assessed using hemolytic assays, revealing low hemolytic activity (3.23% to 15.22% lysis), suggesting a favorable safety profile. The compound also exhibited non-cytotoxicity with IC50 values greater than 60 μM, indicating that it does not adversely affect normal cells at therapeutic concentrations .

The mechanism by which the compound exerts its antimicrobial effects appears to involve:

  • Inhibition of DNA gyrase : The compound demonstrated IC50 values ranging between 12.27–31.64 μM against DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Inhibition of dihydrofolate reductase (DHFR) : With IC50 values between 0.52–2.67 μM, the compound effectively inhibits DHFR, which is crucial for nucleotide synthesis in bacteria .

Case Studies

In vivo studies have highlighted the efficacy of similar dihydropyridine derivatives in treating various conditions:

  • Cancer Treatment : One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration . This suggests potential applications in oncology.
  • Antibacterial Applications : The promising results against resistant bacterial strains indicate that this class of compounds could be developed further as novel antibiotics.

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